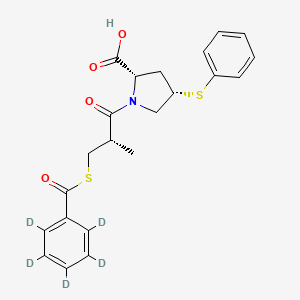
Zofenopril-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zofenopril-d5 is a deuterium-labeled version of Zofenopril, an angiotensin-converting enzyme (ACE) inhibitor. Zofenopril is primarily used to treat hypertension and heart failure by relaxing blood vessels, thus lowering blood pressure and improving blood flow . The deuterium labeling in this compound makes it useful in pharmacokinetic studies as it allows for the tracking and quantification of the drug in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zofenopril-d5 involves the incorporation of deuterium atoms into the Zofenopril molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated benzoyl chloride in the reaction with the appropriate amine to form the deuterated intermediate, which is then further reacted to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is carefully monitored to maintain the deuterium labeling throughout the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Zofenopril-d5, like its non-deuterated counterpart, undergoes several types of chemical reactions:
Hydrolysis: This compound is hydrolyzed to its active metabolite, Zofenoprilat-d5, in the body.
Oxidation: The thiol group in Zofenoprilat-d5 can undergo oxidation, leading to the formation of disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Hydrolysis: Typically occurs in vivo through enzymatic action.
Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide.
Substitution: Requires nucleophiles and appropriate solvents under controlled conditions.
Major Products Formed
Zofenoprilat-d5: The active metabolite formed through hydrolysis.
Disulfides: Formed through the oxidation of the thiol group in Zofenoprilat-d5.
Applications De Recherche Scientifique
Zofenopril-d5 is extensively used in scientific research due to its labeled nature, which allows for precise tracking and quantification. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Zofenopril in the body.
Drug Development: Helps in understanding the metabolic pathways and potential interactions of Zofenopril.
Cardiovascular Research: Used to investigate the effects of ACE inhibitors on cardiovascular health.
Hypertension Studies: Employed in research focused on the treatment and management of hypertension.
Mécanisme D'action
Zofenopril-d5, like Zofenopril, functions as an ACE inhibitor. It inhibits the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and reduced blood pressure . Additionally, the sulfhydryl group in this compound contributes to its antioxidant properties, providing cardioprotective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Enalapril: Another ACE inhibitor used to treat hypertension and heart failure.
Lisinopril: Similar to Zofenopril, used for hypertension and heart failure management.
Ramipril: An ACE inhibitor with similar applications in cardiovascular health.
Uniqueness of Zofenopril-d5
This compound stands out due to its deuterium labeling, which enhances its utility in pharmacokinetic studies. Additionally, the presence of a sulfhydryl group in this compound provides unique antioxidant properties, differentiating it from other ACE inhibitors .
Propriétés
Formule moléculaire |
C22H23NO4S2 |
|---|---|
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
(2S,4S)-1-[(2S)-2-methyl-3-(2,3,4,5,6-pentadeuteriobenzoyl)sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H23NO4S2/c1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17/h2-11,15,18-19H,12-14H2,1H3,(H,25,26)/t15-,18+,19+/m1/s1/i2D,4D,5D,8D,9D |
Clé InChI |
IAIDUHCBNLFXEF-XWULOZFOSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)SC[C@@H](C)C(=O)N2C[C@H](C[C@H]2C(=O)O)SC3=CC=CC=C3)[2H])[2H] |
SMILES canonique |
CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt; BAPTA-APM;5-(3-Aminopropyl)-5'-methyl-bis-(2-aminophenoxymethylene-N,N,N',N'-tetraacetate Tetrapotassium Salt](/img/structure/B12409643.png)
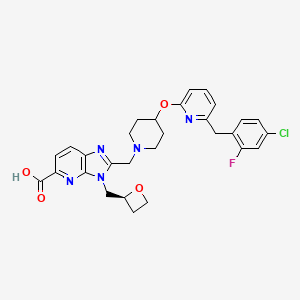
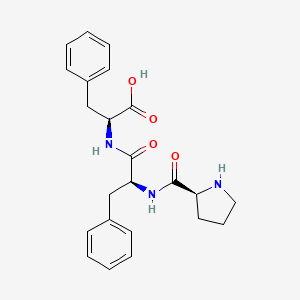
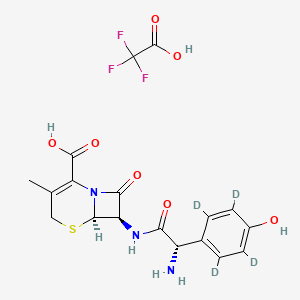

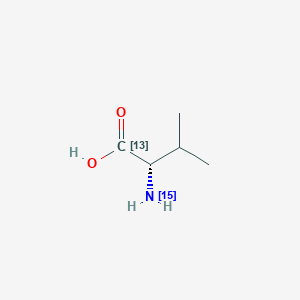
![N-[9-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409686.png)
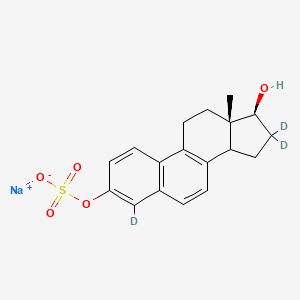
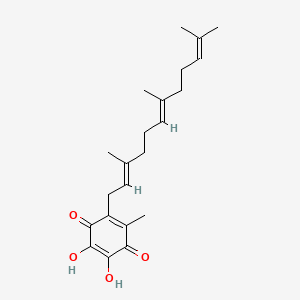
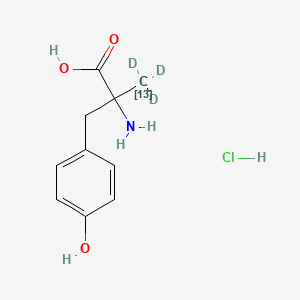
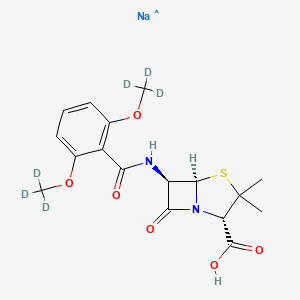
![GlcNAc|A(1-3)[GlcNAc|A(1-6)]GalNAc-|A-Thr](/img/structure/B12409725.png)
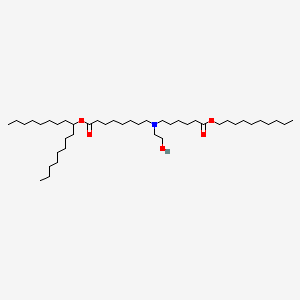
![(E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12409734.png)
